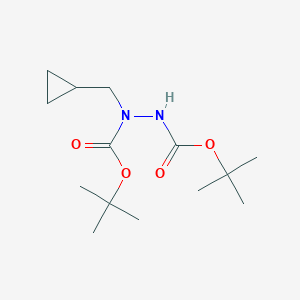

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate

Descripción general

Descripción

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is characterized by the presence of a hydrazine moiety substituted with cyclopropylmethyl and di-tert-butyl groups, making it a unique and versatile compound in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diazene with tert-butyl hydroperoxide (TBHP) and a triflinate reagent in dimethyl sulfoxide (DMSO) at room temperature . The reaction mixture is then purified using silica gel chromatography with a cyclohexane/ethyl acetate solvent system .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .

Aplicaciones Científicas De Investigación

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their activity . The pathways involved include nucleophilic attack and subsequent substitution reactions .

Comparación Con Compuestos Similares

Similar Compounds

Di-tert-butyl hydrazodiformate: Similar in structure but lacks the cyclopropylmethyl group.

Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate: Contains a trifluoromethyl group instead of cyclopropylmethyl.

Uniqueness

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is unique due to its cyclopropylmethyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required .

Actividad Biológica

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate (CAS No. 1217414-36-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H26N2O4

- Molecular Weight : 286.372 g/mol

- IUPAC Name : this compound

- CAS Number : 1217414-36-2

The structure of this compound features two tert-butyl groups and a cyclopropylmethyl substituent attached to a hydrazine core, which is significant for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Neurological Applications : There is evidence suggesting that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate its mechanisms of action.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to interact with various cellular signaling pathways involved in inflammation and cell growth regulation.

Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation. The findings indicated a reduction in cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures revealed that the compound could protect against oxidative stress-induced apoptosis. This suggests a possible application in neurodegenerative disorders where oxidative damage plays a critical role.

Study 3: Anticancer Activity

A preliminary screening against various cancer cell lines showed that this compound could inhibit cell proliferation in a dose-dependent manner. Further mechanistic studies are needed to confirm these effects and explore the underlying pathways.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C14H26N2O4 |

| Molecular Weight | 286.372 g/mol |

| Anti-inflammatory Activity | Reduces TNF-alpha and IL-6 levels |

| Neuroprotective Effects | Protects against oxidative stress |

| Anticancer Activity | Inhibits proliferation in cancer cell lines |

Propiedades

IUPAC Name |

tert-butyl N-(cyclopropylmethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-16(9-10-7-8-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHIDLUJJCKLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(CC1CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.